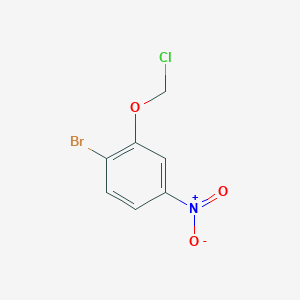
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of a bromoethoxy group and two hydroxyl groups attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione typically involves the bromination of 1,8-dihydroxyanthracene-9,10-dione followed by an etherification reaction. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The etherification is then carried out using 2-bromoethanol under basic conditions, such as potassium carbonate, to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the bromo group.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive anthraquinones.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The compound may exert its effects by:
Inhibiting enzyme activity: Similar to other anthraquinones, it may inhibit enzymes involved in cellular metabolism.
Intercalating DNA: The planar structure of the anthraquinone core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyanthracene-9,10-dione: Lacks the bromoethoxy group but shares the anthraquinone core.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a bromoethoxy group but has a different core structure.
Chalcone derivatives: Some chalcones with bromoethoxy groups have been studied for their biological activities.
Uniqueness
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione is unique due to the combination of its anthraquinone core and the bromoethoxy substituent. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
61556-38-5 |
|---|---|
Molecular Formula |
C16H11BrO5 |
Molecular Weight |
363.16 g/mol |
IUPAC Name |
2-(2-bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H11BrO5/c17-6-7-22-11-5-4-9-13(15(11)20)16(21)12-8(14(9)19)2-1-3-10(12)18/h1-5,18,20H,6-7H2 |
InChI Key |
SHZQLGHJBNEMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


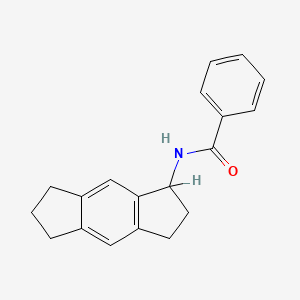
![Methyl 2-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13148866.png)

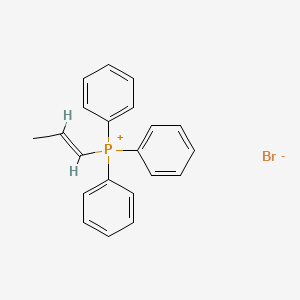
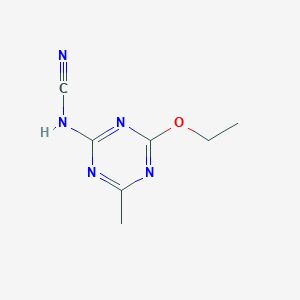
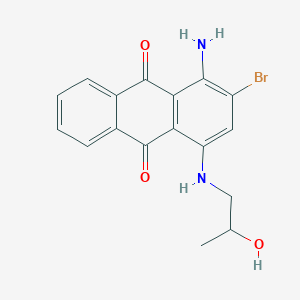
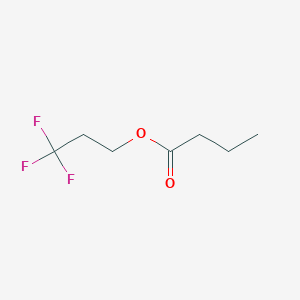

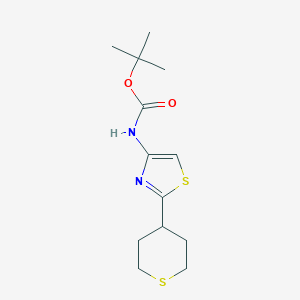

![rel-1-((1S,3R)-1-(2-Aminoethoxy)-3-hydroxy-7-azaspiro[3.5]nonan-7-yl)-4-(1H-imidazol-1-yl)butan-1-one](/img/structure/B13148929.png)

![3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine](/img/structure/B13148942.png)
